molecular formula C5H7N3O B1316015 5-methyl-1H-pyrazole-3-carboxamide CAS No. 4027-56-9

5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1316015
CAS No.: 4027-56-9
M. Wt: 125.13 g/mol
InChI Key: WRKWQCNJAZPEKK-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

5-methyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potent inhibitor of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids . This interaction helps protect cells from oxidative stress induced by D-Serine. Additionally, this compound has shown potential in inhibiting other enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with D-amino acid oxidase involves the formation of hydrogen bonds with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has shown stability under various experimental conditions, with minimal degradation observed . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enhancing oxidative stress response and modulating metabolic pathways. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing oxidative stress response and improving metabolic function . At higher doses, toxic or adverse effects have been observed, including liver and thyroid toxicity . These findings suggest that while this compound has therapeutic potential, careful consideration of dosage is crucial to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit D-amino acid oxidase, thereby affecting the metabolism of D-amino acids . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolic flux and metabolite levels. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with suitable amines under controlled conditions . Another approach involves the use of hydrazine derivatives and β-keto esters, followed by cyclization and subsequent functionalization . These reactions often require catalysts such as silver or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWQCNJAZPEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297805
Record name 5-Methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-56-9
Record name 5-Methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4027-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 5-methyl-1H-pyrazole-3-carboxamide a molecule of interest in antimicrobial research?

A1: Both pyrazole and sulfonamide groups are recognized pharmacophores with known antimicrobial activities. this compound, possessing a pyrazole core, offers a versatile scaffold for incorporating various substituents and exploring their impact on biological activity. This is particularly interesting for developing new antibiotics, as researchers can modify the this compound structure to potentially overcome existing bacterial resistance mechanisms.

Q2: Can you provide an example from the research papers of how modifying the this compound structure affects its antimicrobial activity?

A2: Absolutely. In a study published by [], researchers synthesized a series of this compound derivatives substituted with various sulfonamide groups at the 1-position. They found that compounds with halogenated benzene rings in the sulfonamide moiety, particularly 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17), exhibited potent antibacterial activity against B. subtilis with a MIC of 1 µg/mL. This activity was superior to the reference drug chloramphenicol. This finding suggests that incorporating specific halogenated aromatic rings into the sulfonamide portion of this compound derivatives can significantly enhance their antibacterial properties.

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